molecular formula C10H22O2 B154995 1,1-Dimethoxyoctane CAS No. 10022-28-3

1,1-Dimethoxyoctane

Cat. No. B154995
CAS RN: 10022-28-3
M. Wt: 174.28 g/mol
InChI Key: BZOOCKAFKVYAOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with dimethoxy groups can be complex and often requires specific conditions for successful reactions. For instance, the synthesis of 1,1-dimethoxy-2-propanone was achieved by acetalation of pyruvaldehyde and methanol using sulfuric acid as a catalyst under optimal conditions . Although this is not the same compound as 1,1-Dimethoxyoctane, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds containing dimethoxy groups can be determined using various spectroscopic techniques. For example, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was confirmed by IR and NMR spectroscopy . While this does not provide direct information on 1,1-Dimethoxyoctane, it suggests that similar analytical methods could be used to elucidate its structure.

Chemical Reactions Analysis

Chemical reactions involving dimethoxy compounds can lead to a variety of products. The reaction of 1,1-dimethoxyethene with azanaphthoquinones, for example, resulted in the synthesis of dimethoxy-azaanthraquinones . This indicates that dimethoxy compounds can participate in addition reactions, which might be relevant for understanding the reactivity of 1,1-Dimethoxyoctane.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxy compounds can be inferred from studies on similar molecules. The electron-diffraction investigation of 1,2-dimethoxycyclobutene-3,4-dione provided detailed information on bond distances and angles, which are in agreement with conventional ideas about the effects of conjugation and hybridization . Although this does not directly describe 1,1-Dimethoxyoctane, it provides a basis for predicting its properties.

Scientific Research Applications

Application in Biodiesel Surrogates

1,1-Dimethoxyoctane has been studied for its use as a biodiesel surrogate. Casanova et al. (2016) explored its properties by measuring the laminar flame speed and flammability limits using a spherical combustion chamber. This research highlights its potential in alternative fuel studies and energy production (Casanova, Othen, Sorensen, Levin, & Birouk, 2016).

Use in Fine Chemical Synthesis

Huang Guo-dong (2005) discussed the synthesis of 1,1-dimethoxy-2-propanone, an important intermediate in fine chemistry, from pyruvaldehyde and methanol. This research demonstrates its role in the synthesis of complex chemical compounds, which is crucial for various industrial applications (Huang Guo-dong, 2005).

In Biocatalytic Asymmetric Reductions

Vogel et al. (2016) utilized 1,1-dimethoxy-2-propanone in biocatalytic asymmetric reductions, leading to the production of enantiomerically pure lactaldehydes. This process is significant in the field of organic chemistry and pharmaceutical manufacturing (Vogel, Burger, Schläger, Meier, Schönenberger, Bisschops, & Wohlgemuth, 2016).

Application in Non-Aqueous Redox Flow Batteries

Zhang et al. (2017) researched the use of 1,4-Dimethoxybenzene derivatives, similar in structure to 1,1-Dimethoxyoctane, for their application as catholytes in non-aqueous redox flow batteries. This study contributes to the development of more sustainable and efficient energy storage technologies (Zhang, Yang, Shkrob, Assary, Tung, Silcox, Duan, Su, Hu, Pan, Liao, Zhang, Wang, Curtiss, Thompson, & Wei, 2017).

Enhancing Electrochemical Performance in Batteries

Jang and Yim (2017) investigated Dimethoxydimethylsilane, a compound related to 1,1-Dimethoxyoctane, for its ability to stabilize interfaces in Ni-rich oxide cathodes of batteries. This research is vital for improving the longevity and efficiency of modern batteries (Jang & Yim, 2017).

Use in Synthetic Fuels

Sun, Delidovich, and Palkovits (2019) explored dimethoxymethane and its derivatives, including 1,1-Dimethoxyoctane, as synthetic fuels. These compounds have potential to reduce emissions and offer cleaner alternatives to traditional fossil fuels (Sun, Delidovich, & Palkovits, 2019).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,1-dimethoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOOCKAFKVYAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047520
Record name 1,1-Dimethoxyoctane
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a green, woody, citrusy odour
Record name Octanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 188.00 °C. @ 760.00 mm Hg
Record name 1,1-Dimethoxyoctane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040267
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1,1-Dimethoxyoctane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Octanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.851
Record name Octanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,1-Dimethoxyoctane

CAS RN

10022-28-3
Record name 1,1-Dimethoxyoctane
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Record name 1,1-Dimethoxyoctane
Source ChemIDplus
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Record name Octane, 1,1-dimethoxy-
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Record name 1,1-Dimethoxyoctane
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Record name 1,1-dimethoxyoctane
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Record name 1,1-DIMETHOXYOCTANE
Source FDA Global Substance Registration System (GSRS)
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Record name 1,1-Dimethoxyoctane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2018 - Elsevier
The use of this material under current conditions is supported by existing information. 1,1-Diethoxyheptane was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, …
Number of citations: 1 www.sciencedirect.com
AA Kandil, KN Slessor - The Journal of Organic Chemistry, 1985 - ACS Publications
Lineatin, theaggregation pheromone of Trypodendronlineatum (Olivier), has been shown to be (+)-(l/?, 4S, 5R, 7fi)-3, 3, 7-trimethyl-2, 9-dioxatricyclo [3.3. 1.04 i7] nonane,(+)-l, by the …
Number of citations: 46 pubs.acs.org
DF Shellhamer, JL Allen, RD Allen… - The Journal of …, 2003 - ACS Publications
Ionic reactions of terminal alkenes with chlorine (Cl 2 ), bromine (Br 2 ), and iodine monochloride (ICl) are sensitive to the alkyl substituents, and the positions and number of vinyl …
Number of citations: 28 pubs.acs.org
R Hunter, JP Michael, GD Tomlinson - Tetrahedron, 1994 - Elsevier
A study has been carried out on the scope of allylation of a range of acetals activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) using a number of organoborates. …
Number of citations: 30 www.sciencedirect.com
N Asao, H Aikawa - The Journal of Organic Chemistry, 2006 - ACS Publications
The reaction of enynals 1, including o-(alkynyl)benzaldehydes, and carbonyl compounds 2, such as aldehydes and ketones, in the presence of a catalytic amount of AuBr 3 in 1,4-…
Number of citations: 151 pubs.acs.org
DC Braddock, A Matsuno - Synlett, 2004 - thieme-connect.com
A novel silicon-centred tetrafunctionalised reagent, tetra (2-ethenylcyclopropylmethyl) silane, has been prepared as a mixture of all possible 19 diastereoisomers. It reacts with TMSOTf-…
Number of citations: 12 www.thieme-connect.com
T Kida, A Masuyama, Y Nakatsuji - Journal of Japan Oil Chemists' …, 1994 - jstage.jst.go.jp
5, 6-O-Alkylidene- or alkenylidene-L-ascorbic acids were prepared by the transacetalization of L-ascorbic acid with aliphatic aldehyde or ketone dimethyl acetal in good yield. The …
Number of citations: 2 www.jstage.jst.go.jp
R Radjagobalou, V Rouffeteau, A Deleu, P Nabokoff… - Molecular …, 2022 - Elsevier
A mild and efficient continuous-flow catalytic reductive alkylation of methanol by various linear and branched aliphatic aldehydes, at 140C, using a Pd/C cartridge (1 wt% - 5 wt%) under …
Number of citations: 1 www.sciencedirect.com
S Mouanni, T Mazari, D Amitouche, S Benadji… - Comptes Rendus …, 2019 - Elsevier
H 3−2(x+y) Mn x Co y PMo 12 O 40 heteropolysalts (x + y ≤ 3/2 and x, y: 0–1.5) were prepared by a cationic exchange method based on barium sulfate precipitation. Structural and …
Number of citations: 9 www.sciencedirect.com
T Kida, K Yurugi, A Masuyama, Y Nakatsuji… - Journal of the American …, 1995 - Springer
Three types of new surfactants were prepared by usingN-acetyl-d-glucosamine as a starting material. The first type of surfactant, sodium methyl 4,6-O-alkylidene-2-(carboxyl-…
Number of citations: 29 link.springer.com

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